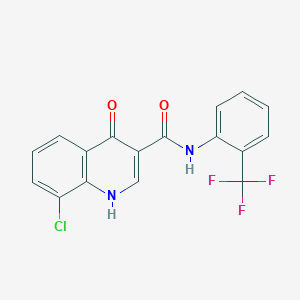

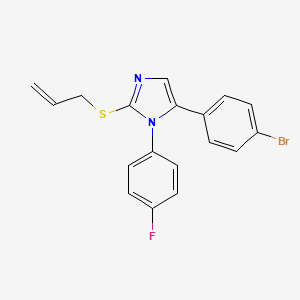

![molecular formula C21H21ClN2O2S B2487865 苯并[d]噻唑-6-基(4-(((4-氯苄氧)甲基)哌啶-1-基)甲酮) CAS No. 1396748-90-5](/img/structure/B2487865.png)

苯并[d]噻唑-6-基(4-(((4-氯苄氧)甲基)哌啶-1-基)甲酮)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazolyl piperidinyl methanone derivatives involves multi-step organic reactions, starting from basic benzothiazole and piperidine precursors. A typical synthetic route may involve the condensation of benzo[d]thiazol-2-yl with piperazin-1-yl methanones or similar piperidine analogs. Such processes often utilize cross-coupling reactions, nucleophilic substitutions, and protective group strategies to achieve the final compound (Pancholia et al., 2016).

Molecular Structure Analysis

The molecular structure of benzothiazolyl piperidinyl methanones is characterized by X-ray diffraction studies, revealing a solid-state conformation that underscores the significance of intramolecular hydrogen bonding and molecular packing. The crystal structure analyses often highlight the planar nature of the benzothiazole ring and the conformational preferences of the piperidine moiety (Prasad et al., 2018).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, primarily due to the reactive sites present on both the benzothiazole and piperidine portions. They can undergo nucleophilic substitution reactions, electrophilic additions, and coupling reactions, which are essential for further modifications and functionalization of the molecule. The presence of the benzothiazole moiety contributes to the electron-rich nature of the compound, facilitating its participation in various organic reactions (Karthik et al., 2021).

Physical Properties Analysis

The physical properties of benzothiazolyl piperidinyl methanones, such as melting points, boiling points, and solubility, are influenced by the molecular structure and the nature of substituents. These properties are crucial for determining the compound's applicability in different phases of drug development, including formulation and delivery mechanisms.

Chemical Properties Analysis

Chemically, benzothiazolyl piperidinyl methanones exhibit a range of properties, including antioxidative, antimicrobial, and potential enzyme inhibition capabilities, attributed to their structural framework. The electron-withdrawing or donating nature of substituents on the benzothiazole and piperidine rings significantly affects their chemical behavior and biological activity. The interaction of these compounds with biological targets can be explored through computational studies, including molecular docking and QSAR analysis, providing insights into their mechanism of action at the molecular level (Rajaraman et al., 2015).

科学研究应用

抗微生物应用

苯并[d]噻唑衍生物在抗微生物研究中显示出显著的潜力。例如,已确定苯并[d]噻唑-2-基(哌嗪-1-基)甲酮是新的抗分枝杆菌化学类型,其中某些化合物对结核分枝杆菌表现出强效活性。该研究强调了该骨架在开发具有低细胞毒性和满意治疗指数的新型抗结核药物中的潜力 (Pancholia et al., 2016)。此外,已合成各种苯并噻唑衍生物并评估其抗微生物活性,显示出对细菌和真菌菌株的不同和适度的效力 (Patel, Agravat, & Shaikh, 2011)。

抗增殖和结构分析

苯并[d]噻唑衍生物的抗增殖活性和结构表征也是一个焦点。例如,合成了一种具有苯并[d]异噻唑基团的新型生物活性杂环化合物,并评估了其抗增殖活性,通过X射线衍射研究确认了其结构。该化合物的分子结构通过分子间和分子内氢键稳定,暗示了其稳定性和潜在生物活性 (Prasad et al., 2018)。

分子对接和雌激素活性研究

另一个研究领域涉及苯并噻唑吡啶化合物的合成和表征,以及分子对接研究以预测其对乳腺癌关键靶点(如雌激素和孕激素受体)的活性。这种方法允许评估这些化合物作为治疗激素相关癌症的潜力 (Shirani et al., 2021)。

分子相互作用研究

研究还探讨了特定苯并[d]噻唑衍生物与大麻素受体的分子相互作用,为它们的结合方式和潜在治疗影响提供了见解。这些研究有助于了解在这些受体上的拮抗活性的结构要求,有助于设计更有效的相关疾病治疗 (Shim et al., 2002)。

未来方向

Benzothiazole derivatives have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on optimizing the synthesis process, exploring their mechanism of action in more detail, and conducting more in-depth safety and hazard analysis.

作用机制

Target of Action

Compounds with similar structures, such as benzo[d]imidazo[2,1-b]thiazole derivatives, have been reported to exhibit antimycobacterial activity . They interact with the Pantothenate synthetase of Mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to inhibit the growth of mycobacterium tuberculosis by interacting with the pantothenate synthetase . The interaction disrupts the normal functioning of the bacteria, leading to its death .

Biochemical Pathways

It can be inferred from similar compounds that they may interfere with the synthesis of pantothenate, a key component in the metabolism of mycobacterium tuberculosis .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, which suggests that these compounds may have favorable pharmacokinetic properties .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis, suggesting that this compound may also have potential antimycobacterial effects .

属性

IUPAC Name |

1,3-benzothiazol-6-yl-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c22-18-4-1-15(2-5-18)12-26-13-16-7-9-24(10-8-16)21(25)17-3-6-19-20(11-17)27-14-23-19/h1-6,11,14,16H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBYBKDFUSWJSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)

![Methyl 2-chloro-5H-pyrrolo[3,2-d]pyrimidine-4-carboxylate](/img/structure/B2487790.png)

![3-(benzylsulfanyl)-1-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2487791.png)

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/no-structure.png)

![4-Ethenyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2487798.png)

![5-[bis(3,4-difluorobenzyl)amino]-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2487802.png)